n-Butylnaphthalen-1-amine
Overview
Description
n-Butylnaphthalen-1-amine: is an organic compound that belongs to the class of aromatic amines It consists of a naphthalene ring substituted with an amine group at the first position and a butyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Amines: Another method involves the alkylation of naphthalen-1-amine with butyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Butylnaphthalen-1-amine can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: It can be reduced to form naphthalen-1-amine and butane.
Substitution: The compound can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.
Major Products:
Oxidation: Naphthoquinones
Reduction: Naphthalen-1-amine and butane
Substitution: Nitro-naphthalenes and sulfonated naphthalenes
Scientific Research Applications
Chemistry: n-Butylnaphthalen-1-amine is used as a building block in organic synthesis, particularly in the preparation of dyes and pigments .
Biology: In biological research, it is used as a ligand in binding studies due to its aromatic structure .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of n-Butylnaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The aromatic amine group allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function . The butyl group provides hydrophobic interactions, enhancing its binding affinity .
Comparison with Similar Compounds
n-Phenylnaphthalen-1-amine: Similar in structure but with a phenyl group instead of a butyl group.
n-Methylnaphthalen-1-amine: Contains a methyl group instead of a butyl group.
n-Ethylnaphthalen-1-amine: Contains an ethyl group instead of a butyl group.
Uniqueness: n-Butylnaphthalen-1-amine is unique due to the presence of the butyl group, which provides distinct hydrophobic interactions and influences its chemical reactivity and binding properties compared to its analogs .
Properties
IUPAC Name |
N-butylnaphthalen-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-2-3-11-15-14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,2-3,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKRQONUUHKYEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978476 | |
Record name | N-Butylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6281-00-1 | |
Record name | NSC6195 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6195 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Butylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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